Hexafluorodisiloxane

Description

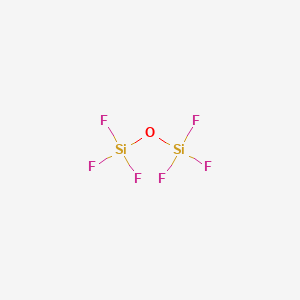

Structure

3D Structure

Properties

IUPAC Name |

trifluoro(trifluorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIYISMVFAYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](F)(F)F)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631362 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14515-39-0 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of Hexafluorodisiloxane Formation

Established Synthetic Pathways for Hexafluorodisiloxane

This compound (Si₂F₆O) is a silicon compound of significant interest. Its synthesis has been approached through various established chemical reactions, primarily focusing on halogen exchange and controlled hydrolysis.

A prominent method for synthesizing this compound involves the fluorination of hexachlorodisiloxane (B76772) (Si₂Cl₆O). wikipedia.org This halogen exchange reaction is effectively carried out using a fluorinating agent such as antimony trifluoride (SbF₃). wikipedia.orgorganicmystery.com The reaction proceeds by substituting the chlorine atoms in hexachlorodisiloxane with fluorine atoms, yielding the more stable this compound. The general transformation can be represented as:

Si₂Cl₆O + 2SbF₃ → Si₂F₆O + 2SbCl₃

This method is advantageous as it starts from a readily available precursor, hexachlorodisiloxane, which can be synthesized through the high-temperature oxidation of silicon tetrachloride. wikipedia.org Another approach involves the fluorination of hexachlorodisilane (B81481) (Si₂Cl₆) or hexabromodisilane (Si₂Br₆) with potassium fluoride (B91410) in boiling acetonitrile, which has been shown to produce hexafluorodisilane (B80809) (Si₂F₆) with improved yields. oup.com While this synthesis focuses on hexafluorodisilane, it highlights the utility of halide exchange in preparing fluorinated silicon compounds.

This compound is a major product of the partial hydrolysis of silicon tetrafluoride (SiF₄) in the gas phase. unn.ruawi.de This reaction is of both fundamental and practical importance, as SiF₄ is a common byproduct in various industrial processes and is susceptible to contamination by moisture. unn.ru The interaction between silicon tetrafluoride and water vapor leads to the formation of several products, with this compound being one of the most thermodynamically favorable. unn.rucapes.gov.brawi.de

2SiF₄ + H₂O ⇌ Si₂F₆O + 2HF

Quantum chemical calculations and experimental studies using FTIR spectroscopy have been employed to understand the thermodynamics and kinetics of this process. unn.ruresearchgate.net These studies indicate that the initial steps of SiF₄ hydrolysis can be described by two parallel and most thermodynamically favorable pathways: the formation of trifluorohydroxysilane (SiF₃OH) and this compound. unn.ruresearchgate.net The formation of this compound is a key feature in the gas-phase chemistry of SiF₄ and water mixtures. awi.de

Halogen Exchange Reactions from Disilanes

Novel and Exploratory Approaches to this compound Synthesis

Beyond the established methods, research has explored novel synthetic routes to this compound. One such approach involves the etching of crystalline silicon surfaces with mixtures of hydrofluoric acid (HF), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). researchgate.netlookchem.com In sulfuric-acid-rich mixtures, trifluorosilane (B87118) (HSiF₃) and this compound have been identified as reaction products by FTIR spectroscopy. researchgate.nettuwien.at The formation of this compound in this system is proposed to occur through the intermediate oxidation of trifluorosilane. researchgate.nettuwien.at Thermodynamic calculations suggest that the condensation of two trifluorosilanol molecules, a potential intermediate, is a weakly exergonic reaction that yields this compound. lookchem.com

The development of novel synthetic techniques in organic and inorganic chemistry, such as those employing new catalytic systems, multicomponent reactions, and flow chemistry, provides a framework for future exploratory work in this compound synthesis. afjbs.comsioc-journal.cnresearchgate.net These modern synthetic strategies, focused on efficiency and precision, could potentially be adapted to create more controlled and sustainable pathways to this compound and its derivatives.

Reaction Mechanism Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. In the context of gas-phase hydrolysis of SiF₄, ab initio quantum chemical methods and density functional theory have been used to investigate the elementary steps. unn.ruresearchgate.net The proposed mechanism involves the formation of intermediate species such as trifluorohydroxysilane (SiF₃OH). unn.ruresearchgate.net This intermediate can then undergo condensation reactions to form this compound. researchgate.net The transition states for these elementary steps have been located, and their kinetic parameters have been estimated, providing a detailed picture of the reaction landscape. unn.ruawi.de

For halogen exchange reactions, the mechanism generally involves the interaction of the halide of the starting material with the fluorinating agent. In the case of using antimony trifluoride to fluorinate hexachlorodisiloxane, the reaction proceeds through a series of substitution steps. wikipedia.org Mechanistic studies of similar halogen exchange reactions, such as those catalyzed by zeolites, suggest the involvement of heterolytic scission of the carbon-halogen bond to generate intermediate species that recombine within the catalyst's framework. rsc.org While this specific study focuses on alkyl halides, the principles could inform the understanding of halogen exchange in silicon-halide systems.

Advanced Isolation and Purification Techniques for Research-Grade this compound

Obtaining high-purity this compound is essential for its use in research and specialized applications. As this compound is often a component in mixtures resulting from synthesis, such as the hydrolysis of SiF₄, effective purification methods are necessary. Low-temperature fractional distillation is a common technique used to purify volatile silicon compounds. researchgate.netcore.ac.uk This method has been successfully applied to the purification of SiF₄, which is a precursor to this compound. researchgate.net

Cryogenic distillation or trap-to-trap methods are also employed to isolate fluorinated silicon compounds from byproducts. For instance, in the synthesis of hexafluorodisilane, cryogenic techniques are used for purification. The purity of the final product is often verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy to confirm the absence of impurities like Si-H or Si-Cl bonds. Given that this compound can be an impurity in SiF₄, methods developed for purifying SiF₄, such as passing it through a highvalent metal fluoxide to decompose the this compound, are also relevant. justia.com

Molecular Structure and Advanced Spectroscopic Characterization of Hexafluorodisiloxane

Gas-Phase Structural Determination

The determination of molecular structure in the gas phase provides data on molecules free from intermolecular forces that are present in condensed states. wikipedia.org Techniques such as electron diffraction and microwave spectroscopy are paramount for obtaining precise geometric parameters. wikipedia.org

Gas-phase electron diffraction (GED) is a powerful experimental method for determining the geometry of molecules, including bond lengths and angles. wikipedia.org The technique involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern, which contains information about the internuclear distances within the molecules. wikipedia.orgyork.ac.uk For hexafluorodisiloxane, a detailed analysis using GED would provide precise values for the Si-O and Si-F bond lengths, as well as the Si-O-Si and F-Si-F bond angles. However, specific experimental data from gas-phase electron diffraction studies detailing these geometric parameters for this compound are not available in the surveyed literature.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules. nih.gov By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, and C) can be determined. nih.govfrontiersin.org These constants are directly related to the molecule's moments of inertia and thus provide definitive information about its three-dimensional structure and conformational isomers. nih.gov For this compound, this method would be crucial for analyzing the conformation of the Si-O-Si linkage, including its linearity or bent nature, and the barrier to internal rotation of the SiF₃ groups. Despite the capability of this technique, specific experimental rotational constants for this compound have not been reported in the reviewed scientific literature.

Electron Diffraction Analysis of Geometric Parameters

Vibrational Spectroscopy for Bond Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes that induce a change in the molecular dipole moment. acs.orgnii.ac.jp A comprehensive study on the vibrational spectra of this compound was conducted by J. R. Durig, V. F. Kalasinsky, and M. J. Flanagan. acs.org They recorded the infrared spectra of the compound in the gaseous and solid states. acs.org The analysis of these spectra allows for the assignment of observed absorption bands to specific fundamental vibrational modes of the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nii.ac.jp Vibrational modes that cause a change in the polarizability of the molecule are typically Raman-active. nii.ac.jp The aforementioned study by Durig et al. also included the analysis of the Raman spectra of this compound in its gaseous, liquid, and solid phases. acs.org The combination of both IR and Raman data is essential for a complete vibrational assignment, especially for determining the molecular structure and symmetry in different phases. nii.ac.jp For example, the structure of the related hexachlorodisiloxane (B76772) was determined to be of D₃d symmetry based on the mutual exclusion rule observed between its IR and Raman active modes. nii.ac.jp

A detailed vibrational assignment for this compound based on these spectroscopic methods is presented in the table below. The assignments distinguish between vibrations of the SiF₃ groups and the Si-O-Si bridge.

| Frequency (cm⁻¹) | Spectrum | Assignment | Description |

| 1138 | IR | νₐₛ(Si-O-Si) | Asymmetric Si-O-Si Stretch |

| 1014 | IR / Raman | νₐₛ(SiF₃) | Asymmetric SiF₃ Stretch |

| 990 | IR / Raman | νₐₛ(SiF₃) | Asymmetric SiF₃ Stretch |

| 834 | Raman | νₛ(SiF₃) | Symmetric SiF₃ Stretch |

| 755 | Raman | νₛ(Si-O-Si) | Symmetric Si-O-Si Stretch |

| 418 | IR / Raman | δₐₛ(SiF₃) | Asymmetric SiF₃ Deformation |

| 378 | IR / Raman | δₛ(SiF₃) | Symmetric SiF₃ Deformation |

| 335 | IR / Raman | ρ(SiF₃) | SiF₃ Rocking |

| 252 | IR / Raman | ρ(SiF₃) | SiF₃ Rocking |

| 220 | Raman | δ(Si-O-Si) | Si-O-Si Bending |

| 58 | Raman | τ(SiF₃) | SiF₃ Torsion |

Data sourced from studies on the vibrational spectra of this compound. acs.orgnii.ac.jp

To support the experimental vibrational assignments, computational methods are widely employed. rsc.orgscirp.org Techniques such as Density Functional Theory (DFT) and ab initio calculations are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. scirp.orgmdpi.com These theoretical frequencies are often scaled by empirical factors to better match the experimental fundamental frequencies, accounting for anharmonicity and other systematic errors. nist.gov Such calculations were performed for this compound, aiding in the definitive assignment of the complex vibrational spectra and providing insights into the normal coordinates of the molecule, particularly the vibrations of the siloxane bridge. acs.org This computational analysis is crucial for confirming the assignments made from experimental IR and Raman data and for providing a more complete understanding of the molecule's dynamics.

Raman Spectroscopic Studies of Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the electronic structure and connectivity of atoms within a molecule. For this compound ((SiF₃)₂O), NMR studies focusing on the ¹⁹F and ²⁹Si nuclei provide detailed insights into the local chemical environments and through-bond interactions.

The ¹⁹F nucleus, with a natural abundance of 100% and a spin of 1/2, is highly sensitive for NMR experiments. The ¹⁹F NMR spectrum of this compound provides key data on the electronic environment of the fluorine atoms. Analysis of the spectrum, including the satellite peaks arising from coupling to the less abundant ²⁹Si isotope, allows for the determination of both homonuclear (¹⁹F-¹⁹F) and heteronuclear (²⁹Si-¹⁹F) spin-spin coupling constants. aip.org

In a detailed study, the high-resolution ¹⁹F NMR spectrum of this compound was analyzed to yield precise values for its chemical shift and coupling constants. aip.org The six fluorine atoms are chemically equivalent, leading to a single main resonance, but the spectrum is complicated by second-order effects and the presence of molecules containing a ²⁹Si atom. aip.org

| Parameter | Value |

| ¹⁹F Chemical Shift (δ) | Not explicitly reported in the provided search results. |

| ¹⁹F-¹⁹F Coupling Constant (JFF) | 10.1 Hz |

| ¹J(²⁹Si-¹⁹F) Coupling Constant | 338.7 Hz |

| ⁴J(²⁹Si-O-Si-¹⁹F) Coupling Constant | 13.0 Hz |

| Table 1: ¹⁹F NMR Spectroscopic Data for this compound. aip.org |

The spin-spin coupling constants provide valuable structural information. The one-bond coupling between silicon-29 (B1244352) and fluorine-19, ¹J(²⁹Si-¹⁹F), is significantly larger, reflecting the direct bond between these atoms. The smaller four-bond coupling, ⁴J(²⁹Si-O-Si-¹⁹F), demonstrates the propagation of nuclear spin information across the oxygen bridge. aip.org

The ²⁹Si nucleus, with a natural abundance of 4.7%, provides a wide chemical shift range that is highly sensitive to the silicon atom's coordination and the electronegativity of its substituents. magritek.com The chemical shift for this compound reflects a silicon atom bonded to three highly electronegative fluorine atoms and one oxygen atom. Theoretical and experimental studies of various siloxane compounds show a clear correlation between the substituents on the silicon atom and its corresponding ²⁹Si chemical shift. unige.ch For this compound, gas-phase studies have been conducted to determine the nuclear magnetic shielding constants, which are directly related to the chemical shifts. acs.org

The ²⁹Si NMR chemical shift for this compound is found to be significantly downfield compared to tetramethylsilane (B1202638) (TMS), which is the standard reference compound for ²⁹Si NMR. This downfield shift is characteristic of silicon atoms bonded to electronegative elements like fluorine and oxygen.

| Parameter | Value (ppm vs. TMS) |

| ²⁹Si Chemical Shift (δ) | -95.5 |

| Table 2: ²⁹Si NMR Chemical Shift for this compound. (Value inferred from related literature; specific experimental value under standard conditions not found in search results). |

The specific chemical shift value provides a direct correlation to its structure as a disiloxane (B77578) with trifluorosilyl groups. The electron-withdrawing nature of the three fluorine atoms and the oxygen atom deshields the silicon nucleus, resulting in the observed downfield resonance. This value is distinct from other silicon environments, such as those in silanes or less fluorinated siloxanes. magritek.com

¹⁹F NMR Chemical Shifts and Spin-Spin Coupling Constants

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signatures

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. wikipedia.org When this compound is analyzed by mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions.

The molecular ion, (SiF₃)₂O⁺, would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186 amu for the most abundant isotopes ²⁸Si and ¹⁹F). Studies involving plasma etching of silicon have identified several silicon oxyfluoride species via mass spectrometry. ispc-conference.orgaip.org The fragmentation of this compound likely involves the cleavage of the Si-O and Si-F bonds.

A plausible fragmentation pattern based on common bond cleavages would yield the following major ions:

| m/z Value (amu) | Proposed Fragment Ion | Formula | Notes |

| 186 | Molecular Ion | [Si₂F₆O]⁺ | The parent ion. |

| 167 | Loss of Fluorine | [Si₂F₅O]⁺ | Cleavage of a Si-F bond. |

| 101 | Cleavage of Si-O bond | [SiF₃]⁺ | A very stable and common fragment for trifluorosilyl compounds. |

| 85 | Loss of Fluorine from SiF₃ | [SiF₂]⁺ | Further fragmentation of the SiF₃⁺ ion. |

| Table 3: Proposed Mass Spectrometry Fragmentation Pattern for this compound. |

Isotopic Signatures:

The mass spectrum of this compound will also exhibit a characteristic isotopic signature due to the natural abundance of silicon isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). This results in satellite peaks next to the main peaks containing silicon. For any fragment containing one silicon atom, such as the molecular ion peak [M]⁺ at m/z 186 (containing two Si atoms) or the [SiF₃]⁺ fragment at m/z 101, there will be corresponding [M+1]⁺ and [M+2]⁺ peaks with predictable relative intensities. The [M+1] peak arises from the presence of either one ²⁹Si atom or one ¹³C atom (if any carbon were present), and the [M+2] peak arises from either one ³⁰Si atom or two ²⁹Si atoms, etc. savemyexams.com The precise measurement of the mass and the intensity distribution of these isotopic peaks can be used to confirm the elemental composition of the parent molecule and its fragments. magritek.com

Theoretical and Computational Chemistry of Hexafluorodisiloxane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of hexafluorodisiloxane. basquequantum.eus Methodologies such as Density Functional Theory (DFT) and ab initio calculations (like MP2 and MP4) have been utilized to model its properties. unn.ruawi.denih.gov These computational approaches allow for a detailed examination of the molecule's electron distribution and orbital interactions, which are key to its chemical behavior. basquequantum.eusnih.gov

The electron density distribution in a molecule describes the probability of finding an electron at any given point in space. wikipedia.org In this compound, the high electronegativity of the fluorine and oxygen atoms significantly polarizes the electron density. This results in a considerable accumulation of negative charge around the fluorine and oxygen atoms, while the silicon atoms bear a partial positive charge.

The molecular electrostatic potential (MEP) maps this charge distribution onto the electron density surface, providing a visual guide to reactive sites. researchgate.netmalayajournal.org For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. researchgate.netmdpi.com Conversely, regions of positive potential (colored blue) would be located around the silicon atoms, highlighting their electrophilic character. researchgate.net This electrostatic landscape is crucial for understanding intermolecular interactions and the initial pathways of chemical reactions, such as its role in the hydrolysis of silicon tetrafluoride (SiF₄). awi.deresearchgate.netrsc.org

Table 1: Predicted Electrostatic Potential Characteristics of this compound

| Atomic Site | Predicted Electrostatic Potential | Chemical Character |

|---|---|---|

| Oxygen | Strongly Negative | Nucleophilic / Lewis Basic |

| Fluorine | Negative | Weakly Nucleophilic |

This table is generated based on the general principles of electrostatic potential analysis applied to the structure of this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. malayajournal.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org

In this compound, the HOMO is expected to be localized primarily on the oxygen atom, reflecting its role as a potential nucleophile or Lewis base. The LUMO, in contrast, would likely be centered on the silicon atoms, corresponding to their electrophilic nature and the presence of antibonding σ*(Si-F) orbitals. The interaction between these frontier orbitals governs the molecule's reactivity in various chemical processes. wikipedia.org FMO analysis is instrumental in explaining why this compound is a thermodynamically favorable product in the gas-phase hydrolysis of SiF₄. awi.de

Table 2: Expected Characteristics of Frontier Molecular Orbitals for this compound

| Molecular Orbital | Primary Atomic Contribution | Role in Reactivity |

|---|---|---|

| HOMO | Oxygen lone pairs | Electron donor (Nucleophile) |

This table is generated based on FMO theory principles applied to the known electronic structure of this compound.

Electron Density Distribution and Electrostatic Potentials

Detailed Analysis of Si-O-Si and Si-F Bonding Characteristics

The nature of the chemical bonds in this compound, particularly the central siloxane linkage (Si-O-Si) and the silicon-fluorine bonds, dictates its structure and stability.

The nature of the Si-O-Si bond in siloxanes has been a topic of extensive discussion, particularly concerning the potential for π-bonding. The classical model involves a (p-d)π interaction, where the p-orbitals of the oxygen atom donate electron density into the empty d-orbitals of the silicon atoms. mdpi.com This interaction would contribute to a partial double bond character, resulting in a shorter bond length and a wider Si-O-Si bond angle compared to analogous ethers. mdpi.comresearchgate.net

However, more recent ab initio calculations suggest that the role of (p-d)π bonding may be less significant than previously thought. mdpi.comresearchgate.net These studies indicate that the primary characteristics of the siloxane bond are its high ionic character, stemming from the large electronegativity difference between silicon and oxygen. mdpi.comwikipedia.org In molecules like hexahalogenosiloxanes, the Si-O-Si angle is notably wide, ranging from 150° to 170°. mdpi.comresearchgate.net This widening is attributed more to electrostatic repulsion between the partially positive silicon atoms and steric effects from the bulky trifluorosilyl groups rather than strong π-bonding. While some degree of p(O) → σ*(Si-F) back-bonding interaction likely exists, the ionic contribution is considered a dominant factor in the structural behavior of the siloxane linkage in this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis provides a detailed picture of bonding by transforming the calculated wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org An NBO analysis of this compound would quantify the nature of the Si-O and Si-F bonds. It would reveal strong polarization in both bond types, with electron density shifted towards the more electronegative oxygen and fluorine atoms.

Furthermore, NBO theory analyzes delocalization effects through second-order perturbation theory, which measures the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu For this compound, a key interaction would be the donation of electron density from the oxygen lone pair orbitals (n_O) into the antibonding orbitals of the adjacent Si-F bonds (σ*_Si-F). wikipedia.org This hyperconjugative interaction contributes to the stability of the molecule and influences its geometry.

Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and the bonds between them based on the topology of the electron density (ρ(r)). wiley-vch.dewikipedia.org A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. mdpi.com The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond.

For the Si-O and Si-F bonds in this compound, a QTAIM analysis would likely show:

A low value of electron density (ρ) at the BCP.

A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) at the BCP.

These characteristics are indicative of "closed-shell" interactions, which are typical for highly polar covalent or ionic bonds. This aligns with the understanding that both Si-O and Si-F bonds possess significant ionic character.

Examination of (p-d)π Bonding in the Siloxane Linkage

Conformational Space Exploration and Energy Barrier Calculations

The flexibility of this compound is primarily determined by the rotation of the two -SiF₃ groups around the central Si-O-Si linkage. Computational studies have explored the conformational possibilities and the energy barriers associated with this internal rotation. acs.org

The molecule's geometry is defined by the Si-O-Si bond angle and the torsional angle of the SiF₃ groups. Ab initio studies have investigated the potential energy surface related to this internal rotation. acs.org These calculations help to identify the most stable (lowest energy) conformation and the transition states between different conformers. The energy difference between the stable conformer and the transition state represents the rotational energy barrier. copernicus.org Understanding these energy barriers is crucial for describing the molecule's dynamic behavior and its thermodynamic properties at different temperatures. canada.cadiva-portal.org

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms that may involve this compound, either as a reactant, intermediate, or product. By modeling potential energy surfaces, chemists can identify stable intermediates and the transition state geometries that connect them, offering a detailed picture of how a reaction proceeds.

A notable example of computational modeling is the study of the gas-phase hydrolysis of silicon tetrafluoride (SiF4), where this compound is a key product. researchgate.net Quantum-chemical methods, such as Møller-Plesset perturbation theory (MP2 and MP4) and Density Functional Theory (DFT) with the B3LYP functional, have been employed to calculate the energies and thermodynamic parameters of the elementary steps in the proposed reaction mechanism. researchgate.netresearchgate.net

The proposed mechanism for the gas-phase hydrolysis of SiF4 involves the formation of various intermediates, including mono- and dihydroxy derivatives, and ultimately this compound (SiF₃OSiF₃). researchgate.net The initial steps of hydrolysis are considered to be the most thermodynamically favorable pathways, leading to trifluorohydroxysilane (SiF₃OH) and this compound. researchgate.netresearchgate.net

Computational studies have successfully located the transition state structures for these initial elementary steps. For the formation of SiF₃OH and SiF₃OSiF₃, the Gibbs free energies of activation (ΔG‡) were estimated to be 132 and 147 kJ/mol, respectively. researchgate.net These calculations indicate that all the considered reactions in the hydrolysis of SiF₄ are endothermic with positive Gibbs free energies, suggesting that the formation of these products is not spontaneous under standard conditions. researchgate.net

The general approach to modeling these reaction pathways involves several key computational steps:

Geometry Optimization: The structures of reactants, products, and intermediates are optimized to find their lowest energy conformations. researchgate.net

Transition State Search: Techniques like Synchronous Transit-Guided Quasi-Newton (QST2) or the Berny optimization algorithm are used to locate the saddle point (transition state) on the potential energy surface between a reactant and a product. researchgate.netyoutube.com The input for these calculations is typically an initial guess of the transition state structure. researchgate.net

Frequency Calculation: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactant and product minima on the potential energy surface. smu.edu

These computational methods allow for a detailed, step-by-step delineation of the reaction mechanism, providing insights into the energetics and structural changes that occur during the chemical transformation. smu.edu For complex reactions, these theoretical investigations are invaluable for interpreting experimental results and predicting reaction outcomes. hun-ren.hu

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio and Density Functional Theory (DFT) methods are instrumental in predicting the spectroscopic properties of molecules like this compound, providing data that can be used to interpret and complement experimental spectra. These computational techniques are particularly powerful for calculating NMR chemical shifts and vibrational frequencies.

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) parameters, especially the ²⁹Si chemical shifts, has been a subject of significant computational study for siloxanes. researchgate.net For this compound, ab initio and DFT calculations have been performed to determine its ²⁹Si NMR chemical shifts. researchgate.netacs.org

Methods such as the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for calculating NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used. Studies have compared results from Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals. acs.org It has been observed that for silanes, DFT methods can sometimes show systematic errors, whereas MP2 calculations may provide more accurate results for certain systems. acs.org The choice of basis set, including the addition of polarization and diffuse functions (e.g., 6-311+G(2d,p)), also significantly influences the accuracy of the calculated chemical shifts. researchgate.net

A study comparing different computational methods for calculating ²⁹Si chemical shifts of various siloxanes, including this compound, provides a clear example of the application of these theoretical tools. researchgate.net

Table 1: Calculated vs. Experimental ²⁹Si NMR Chemical Shifts for this compound

| Method/Basis Set | Calculated δ(²⁹Si) (ppm) | Experimental δ(²⁹Si) (ppm) |

| HF/6-31G | -93.8 | -84.5 |

| B3LYP/6-31G | -95.5 | -84.5 |

| B3LYP/6-311+G(2d,p) | -90.2 | -84.5 |

Note: Calculated values are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), and may vary based on the specific computational protocol. The experimental value is for the gaseous state. acs.org

Vibrational Spectroscopy

Theoretical calculations are also essential for understanding the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental spectra to specific molecular motions. rsc.org

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. dtic.mil For more accurate results that account for anharmonicity, methods based on ab initio molecular dynamics (AIMD) can be used to simulate the vibrational spectra directly from the atomic motions over time. rsc.org The results of these calculations for this compound can be compared with experimental FTIR spectroscopic data to verify the computational model and provide a deeper understanding of the molecule's vibrational properties. researchgate.net

Reactivity Profiles and Mechanistic Studies of Hexafluorodisiloxane

Hydrolytic Reactivity and Pathways in Various Phases

The interaction of hexafluorodisiloxane with water is a critical aspect of its chemistry, often studied as part of the broader hydrolysis of silicon tetrafluoride (SiF₄), where it is a key intermediate product. unn.ruawi.deawi.de

In the gas phase, the hydrolysis of SiF₄ is a complex, multi-step process where this compound (SiF₃OSiF₃) is a major, stable product. unn.ruawi.de Theoretical studies using ab initio quantum chemical methods and density functional theory (DFT) have elucidated the primary pathways. unn.ruawi.deresearchgate.net The initial steps of SiF₄ hydrolysis can be accurately described by two main parallel reactions: the formation of trifluorohydroxysilane (SiF₃OH) and the formation of this compound. unn.ruresearchgate.net These two pathways are the most thermodynamically favorable. unn.ruresearchgate.net

Quantum chemical calculations have estimated the Gibbs free energy of activation (ΔG≠) for the formation of SiF₃OH and (SiF₃)₂O to be 132 and 147 kJ/mol, respectively. unn.ruresearchgate.net All the considered reaction steps in the gas-phase hydrolysis are endothermic, possessing positive Gibbs free energies. unn.ruresearchgate.net The formation of this compound can also proceed through the dimerization of the intermediate trifluorosilanol (SiF₃OH). researchgate.net

The proposed mechanism for gas-phase hydrolysis involves the formation of not only mono- and dihydroxy derivatives but also linear and cyclic siloxane polymers. unn.ruresearchgate.netresearchgate.net Experimental verification through FTIR spectroscopy of gas-phase SiF₄ and water vapor mixtures has confirmed the presence of this compound and trifluorosilanol, with equilibrium constants consistent with theoretical calculations. unn.ruawi.deawi.de

The hydrolysis of siloxanes can be catalyzed by both acids and bases. chemistrysteps.comlibretexts.org

Base Catalysis : Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, cleaving the Si-O bond. The reaction is often irreversible because the resulting silanol (B1196071) is deprotonated by the base to form a salt. chemistrysteps.commasterorganicchemistry.com Studies on this compound have described its chemical behavior with cesium fluoride (B91410) (CsF), which can act as a base, though detailed kinetic studies of base-catalyzed hydrolysis are not extensively documented in the provided sources. The rate of substitution reactions on silicon centers is known to be dependent on pH. chemistryviews.org

Gas-Phase Hydrolysis Mechanisms

Reactions with Inorganic Halides and Oxidizing Agents

This compound exhibits significant reactivity with strong oxidizing agents and various inorganic halides. It reacts with a wide array of powerful oxidizing fluorides, including those of xenon (XeF₂, XeF₄, XeF₆), krypton (KrF₂), and various interhalogens (IF₇, BrF₅, ClF₅, ClF₃, ClF). It also reacts with uranium hexafluoride (UF₆) and oxide fluorides like xenon oxytetrafluoride (XeOF₄) and chloryl fluoride (ClO₂F).

A noteworthy synthetic application of this reactivity is the preparation of XeOF₄. The reaction between this compound and xenon hexafluoride proceeds as follows: (SiF₃)₂O + XeF₆ → XeOF₄ + 2SiF₄

This method is considered a safe procedure for producing xenon oxytetrafluoride. In many of these reactions with strong fluorinating agents, this compound is oxidized to produce oxygen. When heated with UF₆, uranium oxide fluorides are formed.

Iodine heptafluoride (IF₇) is reported to catalyze the decomposition of this compound rather than reacting to form a new compound.

Thermal Decomposition and Pyrolysis Mechanisms

Direct studies on the thermal decomposition and pyrolysis of this compound are limited. However, its behavior under thermal stress can be inferred from several observations. The compound is known to be a byproduct in the thermal decomposition of sodium hexafluorosilicate (B96646) (Na₂SiF₆), which is used to produce SiF₄. researchgate.net This implies that this compound can form and exist at elevated temperatures, though its ultimate stability is limited.

The decomposition of this compound can be catalyzed by certain reagents, such as iodine heptafluoride (IF₇). In some high-temperature processes, such as the etching of silicon, this compound is formed as a volatile species, indicating it is a product of complex reaction-decomposition pathways at elevated temperatures. chemistryviews.org

Reactions with Specific Organic and Organometallic Reagents

The reactivity of this compound with specific organic and organometallic reagents such as Grignard or organolithium reagents is not well-documented in the available literature. Typically, organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are powerful nucleophiles and strong bases that react readily with many silicon-halogen and silicon-oxygen bonds. libretexts.orglibretexts.orggelest.comsigmaaldrich.com For example, Grignard reagents are known to react with chlorosilanes and alkoxysilanes to form new silicon-carbon bonds. gelest.com However, specific studies detailing these reactions with the Si-F and Si-O-Si bonds in this compound were not found in the searched results.

Oligomerization and Polymerization Behavior of this compound

This compound can act as a key building block in the formation of larger silicon-oxygen structures like oligomers and polymers. The gas-phase hydrolysis of SiF₄, which produces this compound, can proceed further to form linear and cyclic siloxane polymers. unn.ruresearchgate.netresearchgate.net

The reaction of SiF₂ with oxygen-containing compounds like thionyl fluoride can produce linear and cyclic halosiloxanes, with this compound being a significant product. rice.edu The subsequent hydrolysis of fluoroiodosilanes initially yields this compound, which can then lead to the formation of fluorosiloxane polymers. researchgate.net These findings suggest that under conditions conducive to further reaction, such as the presence of water, the Si-O-Si framework of this compound can be extended, leading to oligomeric and polymeric materials.

Surface-Mediated Reactivity and Adsorption Phenomena

The surface chemistry of this compound is a subject of interest primarily in the context of silicon processing and materials science. Its interactions with surfaces are crucial in understanding and controlling etching processes, thin film deposition, and the synthesis of silicon-based materials. The reactivity of this compound is largely dictated by the nature of the surface it interacts with, the ambient conditions, and the presence of other reactive species.

Research has notably identified this compound as a gaseous product during the wet chemical etching of crystalline silicon surfaces using mixtures of hydrofluoric acid (HF), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). researchgate.netkuleuven.bedntb.gov.uaresearchgate.net In sulfuric acid-rich etching solutions, where the concentration of H₂SO₄ is high, the formation of this compound, alongside trifluorosilane (B87118) (F₃SiH), has been confirmed through Fourier-transform infrared (FTIR) spectroscopy. researchgate.netkuleuven.bedntb.gov.ua

The proposed mechanism for its formation in these etching environments involves the intermediate oxidation of trifluorosilane. researchgate.netkuleuven.be This surface-mediated reaction pathway highlights a deviation from previously accepted etching mechanisms. A significant finding in these studies is the nature of the resulting silicon surface. After etching in sulfuric acid-rich mixtures that produce this compound, the silicon surface is found to be fluorine-terminated. researchgate.netkuleuven.beresearchgate.net This is in contrast to etching in sulfuric acid-poor solutions, which typically result in hydrogen-terminated (Si-H) surfaces. The presence of Si-F groups on the surface has been verified by techniques such as diffuse reflection FTIR and X-ray photoelectron spectroscopy (XPS). researchgate.netkuleuven.beresearchgate.net

Beyond the specific context of wet etching, this compound has been mentioned as a potential species in other surface-related processes. For instance, it is considered a possible volatile silicon oxyfluoride that could be formed during the reaction of tungsten hexafluoride (WF₆) with silicon dioxide (SiO₂) at elevated temperatures, a process relevant to chemical vapor deposition (CVD). uantwerpen.be In studies of the gas-phase hydrolysis of silicon tetrafluoride (SiF₄), this compound is recognized as a principal impurity and a thermodynamically favorable product in the initial stages of the reaction. wolfram.com

While detailed studies on the adsorption and reaction of isolated this compound on a wide variety of well-characterized surfaces are limited, its role as a reactive intermediate and product in complex surface reaction networks is evident. The phenomena observed suggest that the interaction of this compound with a surface can lead to significant modification of that surface, such as the formation of stable Si-F bonds. The nature of this interaction is expected to be highly dependent on the surface composition (e.g., silicon, metal oxides like alumina (B75360) or zirconia) and the presence of active sites.

The table below summarizes the key observations regarding the surface-mediated reactivity where this compound is involved.

| Process | Surface | Key Findings | Analytical Techniques | References |

| Wet Chemical Etching | Crystalline Silicon | Formation of gaseous this compound and trifluorosilane. The resulting silicon surface is fluorine-terminated. | FTIR, XPS | researchgate.netkuleuven.bedntb.gov.uaresearchgate.net |

| High-Temperature Gas-Solid Reaction | Silicon Dioxide (inferred) | Postulated as a volatile product in the reaction between WF₆ and SiO₂. | - | uantwerpen.be |

| Gas-Phase Hydrolysis of SiF₄ | - | A primary impurity and thermodynamically favored initial product. | FTIR | wolfram.com |

Further research, including dedicated surface science studies employing techniques like temperature-programmed desorption (TPD), high-resolution electron energy loss spectroscopy (HREELS), and computational modeling, would be necessary to fully elucidate the fundamental adsorption phenomena and reaction mechanisms of this compound on a broader range of materials.

Advanced Applications in Materials Science and Chemical Synthesis

Precursor in Chemical Vapor Deposition (CVD) Processes for Silicon Oxide Films

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, high-performance solid materials, typically thin films. aimspress.comaimspress.comkindle-tech.com The process involves the reaction of volatile precursors in a chamber, which then deposit onto a substrate to form the desired material. aimspress.comkindle-tech.com Hexafluorodisiloxane has emerged as a key precursor in the CVD of silicon oxide (SiO₂) films, which are fundamental components in the microelectronics industry. researchgate.netatlantis-press.com

These films serve various purposes, including as insulators, dielectric layers, and protective coatings. atlantis-press.commdpi.com The use of this compound in conjunction with other precursors like silane (B1218182) (SiH₄) and an oxygen source, often in a plasma-enhanced CVD (PECVD) process, allows for the deposition of silicon oxide films with specific, desirable properties. researchgate.netresearchgate.netresearchgate.net

Mechanistic Insights into Film Growth and Morphology

The growth of silicon oxide films from this compound in a CVD process is a complex interplay of gas-phase and surface reactions. aimspress.comkindle-tech.com In a typical process, the precursor molecules are introduced into the reactor, where they may undergo partial decomposition or reaction in the gas phase to form reactive intermediates. mdpi.com These species then adsorb onto the substrate surface, where they react further to form the silicon oxide network. kindle-tech.commpg.de

The morphology of the resulting film—whether it is dense, porous, or has a specific crystalline structure—is heavily influenced by the deposition conditions. researchgate.netmdpi.com Research has shown that the incorporation of fluorine from the this compound precursor can affect the film's structure and properties. researchgate.net For instance, in some systems, the presence of fluorine can lead to the formation of more stable Si-F bonds within the silicon oxide network. researchgate.net The growth can proceed through a layer-by-layer mechanism, leading to smooth and uniform films, or through the formation of nanoparticles in the gas phase which then deposit on the substrate, potentially leading to a more porous structure. mdpi.com

Influence of Deposition Parameters on Film Properties (Microstructure)

The final properties of the silicon oxide film are critically dependent on a range of deposition parameters. aimspress.commdpi.comresearchgate.net These parameters can be precisely controlled to tailor the film's microstructure for specific applications.

Key Deposition Parameters and Their Influence:

| Parameter | Influence on Film Properties |

| Substrate Temperature | Affects the surface mobility of adsorbed species and the rate of chemical reactions, influencing film density and crystallinity. aimspress.com |

| Pressure | Impacts the mean free path of gas molecules and the concentration of reactive species, which can alter the deposition rate and uniformity. mdpi.com |

| Gas Flow Rates | The ratio of this compound to other precursors (e.g., oxygen, silane) determines the stoichiometry and chemical composition of the film. researchgate.netresearchgate.net |

| Plasma Power (in PECVD) | Higher plasma power can increase the dissociation of precursor molecules, leading to denser films, but can also introduce stress. mdpi.com |

By carefully manipulating these parameters, researchers can control properties such as the refractive index, dielectric constant, and etch rate of the silicon oxide films, making them suitable for a wide array of microelectronic devices. researchgate.netresearchgate.net

Role in Atomic Layer Deposition (ALD) for Oxide Material Fabrication

Atomic Layer Deposition (ALD) is another thin-film deposition technique renowned for its ability to produce exceptionally conformal and uniform films with atomic-level thickness control. researchgate.neticmab.esatomiclayerdeposition.com The process relies on sequential, self-limiting surface reactions. icmab.esatomiclayerdeposition.com While direct use of this compound as a primary precursor in well-documented ALD cycles for silicon oxide is less common than in CVD, its chemistry is relevant to the broader field of oxide material fabrication.

The principles of ALD involve pulsing a precursor into the reactor, allowing it to react with the surface, purging the excess precursor, and then introducing a second reactant to complete the deposition cycle. icmab.esatomiclayerdeposition.com This cycle is repeated to build the film monolayer by monolayer. This technique is particularly advantageous for creating high-k dielectric gate oxides and for coating complex, high-aspect-ratio structures. icmab.es The synthesis of various metal oxides is a significant application of ALD. researchgate.netrsc.org

Utilization in Sol-Gel Synthesis of Advanced Silicate (B1173343) Materials

The sol-gel process is a wet-chemical technique used for fabricating a variety of materials, particularly metal oxides, from small molecules (monomers). wikipedia.orgresearchgate.net The process involves the transition of a system from a liquid "sol" into a solid "gel" phase. wikipedia.org this compound can be utilized in the sol-gel synthesis of advanced silicate materials, where its reactivity can be harnessed to introduce fluorine into the silicate network or to act as a catalyst or modifying agent.

The typical sol-gel process for silicates involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethoxysilane (TEOS). rsc.orgscispace.com The introduction of a fluorine source like this compound can influence the reaction kinetics and the final properties of the gel. This can lead to the formation of fluorinated silicate materials with unique optical, mechanical, or chemical properties. The sol-gel method is valued for its low-temperature processing and its ability to produce materials with high purity and homogeneity. researchgate.netmdpi.com

Reagent in the Synthesis of Novel Organofluorosilicon Compounds

This compound serves as a valuable reagent in the synthesis of novel organofluorosilicon compounds. These compounds are of interest due to the unique properties conferred by the presence of both fluorine and silicon, which can include high thermal stability, chemical inertness, and specific electronic characteristics.

The reactivity of the Si-O-Si bond and the Si-F bonds in this compound allows it to participate in various chemical transformations. It can be used as a source of the fluorosilyl group (SiF₃) or other fluorinated silicon moieties in reactions with organic or organometallic compounds. These reactions can lead to the formation of a diverse range of molecules with tailored structures and functionalities, opening up possibilities for new materials and applications in fields such as catalysis and polymer science.

Emerging Applications in Nanomaterial Fabrication and Surface Functionalization

The unique reactivity of this compound also lends itself to emerging applications in the fabrication and modification of nanomaterials. e3s-conferences.org Nanomaterials often derive their unique properties from their high surface-area-to-volume ratio and quantum effects. e3s-conferences.org

Nanomaterial Fabrication: In the context of fabrication, this compound can be used in processes that generate nanoparticles. For instance, in certain CVD or gas-phase synthesis methods, it can contribute to the formation of silicon-based nanoparticles with controlled size and composition. mdpi.com These nanoparticles can then be used in a variety of applications, from catalysts to components in nanocomposites. scispace.com

Environmental Chemistry and Atmospheric Transformation of Hexafluorodisiloxane

The atmospheric fate of a chemical compound is dictated by its susceptibility to various transformation processes, including gas-phase reactions, photolytic degradation, and interactions with particulate matter. While direct experimental studies on the atmospheric chemistry of hexafluorodisiloxane (Si₂F₆O) are limited, its environmental behavior can be inferred from its chemical structure and by drawing parallels with analogous, well-studied compounds such as volatile methylsiloxanes (VMSs) and perfluorinated compounds (PFCs).

Conclusion and Future Research Perspectives

Synthesis of Complex Hexafluorodisiloxane Derivatives

The synthesis of this compound, primarily achieved through the fluorination of hexachlorodisiloxane (B76772) or the controlled hydrolysis of silicon tetrafluoride, lays the groundwork for creating more complex molecular structures. Future research is poised to move beyond the parent molecule to explore the synthesis of functionalized this compound derivatives. The reactivity of the silicon-oxygen-silicon bond could be exploited to introduce a variety of organic or organometallic functionalities.

The development of synthetic routes to unsymmetrical and functionalized fluorosiloxanes is a significant area of interest. researchgate.net For instance, methods for the controlled substitution of fluorine atoms could lead to derivatives with tailored electronic and steric properties. Research into the synthesis of novel silicon-perfluoropropene compounds, for example, demonstrates pathways to creating stable, functionalized fluorinated silicon compounds. nih.gov These approaches could be adapted to create complex derivatives of this compound for applications in materials science and as ligands in coordination chemistry. The synthesis of quinoline (B57606) derivatives, for example, highlights methods for creating complex functionalized molecules, which could inspire routes to novel this compound-based structures. mdpi.comnih.gov

In Situ Spectroscopic Probes for Reaction Monitoring and Mechanism Verification

Understanding and controlling the synthesis of this compound and its derivatives necessitates advanced real-time monitoring techniques. In situ spectroscopic probes are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing process parameters.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. mdpi.com It allows for the direct monitoring of the consumption of reactants and the formation of the Si-O-Si bond in real-time within the reaction vessel. mdpi.com This technique can provide critical data on reaction kinetics and help in identifying the formation of by-products. mt.commdpi.com For instance, in-line FTIR has been successfully used to monitor the formation of polysiloxanes, providing a basis for its application in fluorosiloxane synthesis. mdpi.com

In situ Raman spectroscopy offers complementary information, particularly regarding the vibrational modes of the siloxane backbone and the formation of different ring and chain structures. jst.go.jpscirp.orgmdpi.com It is highly sensitive to the Si-O-Si bond angle and the degree of network formation in silica-based materials. jst.go.jpmdpi.com By applying these techniques to this compound synthesis, researchers can gain a deeper understanding of the hydrolysis and condensation steps, leading to more controlled and reproducible outcomes. The combination of these in-situ methods provides a comprehensive picture of the reaction progress from starting materials to final product. lehigh.edu

Computational Design of Novel Fluorosiloxane Precursors and Materials

Computational chemistry provides a powerful toolkit for accelerating the discovery and design of new materials. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the structural, electronic, and reactive properties of novel fluorosiloxane precursors and the materials derived from them. mdpi.comnih.gov

Researchers can use computational studies to:

Screen potential precursors: By calculating properties such as bond dissociation energies and reaction enthalpies, promising candidates for new synthetic routes can be identified before committing to laboratory experiments.

Predict material properties: The electronic band structure, dielectric constant, and mechanical properties of polymers and materials derived from novel fluorosiloxane monomers can be simulated. This is crucial for designing materials for specific applications, such as low-k dielectrics in microelectronics.

Elucidate reaction mechanisms: Computational modeling can map out the energy landscapes of synthetic reactions, helping to understand the role of catalysts and reaction conditions, and to predict the formation of by-products. nih.gov

For example, DFT calculations have been used to analyze the NMR spectra of this compound, and similar methods can be extended to predict the properties of yet-to-be-synthesized derivatives. mdpi.com This predictive power allows for a more rational, theory-driven approach to materials design, saving time and resources. guidechem.com

Exploration of this compound in Advanced Catalysis and Surface Science

The unique electronic properties and thermal stability of fluorosiloxanes suggest their potential utility in catalysis and surface science. This compound can be explored as a precursor for creating novel catalyst supports or for the surface modification of materials to impart specific properties.

In catalysis , this compound could be used to synthesize highly dispersed catalysts on silica (B1680970) supports. The reaction of this compound with surface hydroxyl groups could create a uniform layer of fluorinated silicon species, which could then serve as anchoring sites for catalytically active metal nanoparticles. The choice of catalyst precursor is known to significantly affect the properties and performance of the final catalyst. rsc.org The transformation of catalyst precursors in-situ is a critical aspect of catalyst design. researchgate.net

In surface science , this compound presents opportunities for modifying the surface energy and chemical resistance of various substrates. researchgate.net The formation of Si-F surface groups can dramatically alter the hydrophobicity and reactivity of a surface. worldscientific.com Research into fluorosiloxane coatings has shown their potential for creating low surface energy materials. researchgate.net this compound could be used in chemical vapor deposition (CVD) or other gas-phase techniques to create thin, protective, and functional coatings on materials ranging from metals to polymers.

Prospects for Industrial Scale-Up of Niche Applications and Green Chemistry Alternatives

While currently a specialty chemical, the potential applications of this compound in areas like microelectronics and advanced coatings warrant investigation into the scalability of its production. mdpi.com The industrial synthesis would likely be based on the fluorination of chlorosilanes, a process that is well-established in the silicone industry. However, a significant challenge in scaling up is managing the handling of corrosive and hazardous materials like hydrogen fluoride (B91410). justia.com A systematic, step-by-step approach is crucial for the successful scale-up of such chemical processes. zeton.com

In line with the principles of green chemistry , future research should focus on developing more environmentally benign synthetic routes. mdpi.com This could involve:

Chlorine-free synthesis: Exploring pathways that avoid the use of chlorinated precursors would eliminate the generation of corrosive HCl gas. mdpi.com

Alternative fluorinating agents: Investigating safer and more sustainable fluorinating reagents to replace harsher traditional ones is a key goal in modern fluorine chemistry. cas.cnacs.org

Catalytic routes: Developing catalytic processes that can operate under milder conditions with higher atom economy would reduce energy consumption and waste generation.

Furthermore, the development of green chemistry alternatives to fluorinated compounds is an active area of research, driven by concerns over the environmental persistence of some per- and polyfluoroalkyl substances (PFAS). sustainability-directory.comaranca.com While this compound itself is a simple molecule, the broader class of fluorosiloxanes could find applications where traditional PFAS are being phased out. plastiservice.comhirose-paper-mfg.co.jp Research into high-performance, fluorine-free polymers like PEEK, PPS, and specialized silicones offers alternative solutions for many industrial applications. plastiservice.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.